3-Chloro-1-phenylhex-2-en-1-one
Description
3-Chloro-1-phenylhex-2-en-1-one is an α,β-unsaturated ketone featuring a phenyl group at the 1-position, a chlorine substituent at the 3-position, and a hex-2-en-1-one backbone. This compound belongs to the enone family, characterized by conjugated double bonds between the ketone and alkene groups. The chlorine atom introduces steric and electronic effects, influencing reactivity and intermolecular interactions.
Properties
CAS No. |
144691-85-0 |
|---|---|
Molecular Formula |
C12H13ClO |
Molecular Weight |
208.68 g/mol |
IUPAC Name |
3-chloro-1-phenylhex-2-en-1-one |
InChI |
InChI=1S/C12H13ClO/c1-2-6-11(13)9-12(14)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3 |
InChI Key |
UAKXSSDTESSQES-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=CC(=O)C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-phenylhex-2-en-1-one can be achieved through several methods. One common approach involves the chlorination of 1-phenylhex-2-en-1-one using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-1-phenylhex-2-en-1-one may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods often prioritize cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-phenylhex-2-en-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form 3-chloro-1-phenylhexan-1-one using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (NH3) or thiols (RSH) under basic conditions.
Reduction: Sodium borohydride (NaBH4) in ethanol or methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of amines or thioethers.
Reduction: Formation of 3-chloro-1-phenylhexan-1-one.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
3-Chloro-1-phenylhex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-1-phenylhex-2-en-1-one involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the enone moiety can undergo Michael addition reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Chlorine vs. Other Halogens
The presence of chlorine at the 3-position distinguishes this compound from non-halogenated enones. For instance, 1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one (Scheme 1 in ) shares a similar enone backbone but replaces the phenyl group with a chlorothiophene ring. Chlorine’s electronegativity enhances dipole moments and polarizability, increasing intermolecular interactions (e.g., dipole-dipole, van der Waals) compared to non-halogenated analogs. This may elevate melting points and reduce solubility in nonpolar solvents .
Aromatic Ring Variations
- Phenyl vs. Thiophene Rings: 3-Chloro-1-phenylhex-2-en-1-one’s phenyl group contributes to π-π stacking and hydrophobic interactions, whereas thiophene-containing analogs (e.g., the compound in ) exhibit sulfur-mediated hydrogen bonding or chalcogen interactions. The thiophene’s electron-rich nature may also alter conjugation with the enone system, affecting UV-Vis absorption profiles .
- Substitution Patterns : In , 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde features a chlorophenylsulfanyl group. While structurally distinct, the chlorine’s para/meta positioning on aromatic rings can modulate steric hindrance and electronic effects, influencing reactivity in nucleophilic additions or cycloadditions .
Conjugation and Reactivity
The enone system (C=O–C=C) in 3-Chloro-1-phenylhex-2-en-1-one enables conjugate additions and Diels-Alder reactions. Chlorine’s electron-withdrawing effect polarizes the α,β-unsaturated system, enhancing electrophilicity at the β-carbon. Comparatively, trifluoromethyl or sulfanyl substituents (as in ) introduce stronger electron-withdrawing or donating effects, respectively, altering reaction kinetics and regioselectivity .
Physical and Chemical Properties: Hypothetical Data Table
Research Implications and Gaps
While direct studies on 3-Chloro-1-phenylhex-2-en-1-one are absent in the provided evidence, insights from analogous compounds suggest:
- Crystallography : Tools like SHELX () could resolve its crystal structure, identifying Cl···π or hydrogen-bonding motifs (cf. ’s discussion on Etter’s graph-set analysis) .
- Synthetic Applications: The compound’s enone system is amenable to asymmetric catalysis or polymer precursors, though chlorine’s steric effects may require tailored catalysts.
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